1-Phenylisatin
Overview
Description
Mechanism of Action
Target of Action
1-Phenylisatin is a reactant for the preparation of indolin-2,3-dione Schiff bases . These Schiff bases are potential antimycobacterial agents, antipyretic agents, antiproliferative agents, phenylacetamides as anticonvulsant agents, and selective Galanin GAL3 receptor antagonists . Therefore, the primary targets of this compound are these receptors and enzymes involved in these pathways.
Mode of Action
For instance, when used as a reactant in the preparation of indolin-2,3-dione Schiff bases, it can potentially inhibit the growth of mycobacteria, reduce fever, inhibit cell proliferation, and act as an anticonvulsant .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its broad range of targets. It plays a role in the antimycobacterial pathway, antipyretic pathway, antiproliferative pathway, and anticonvulsant pathway . The downstream effects of these pathways include the inhibition of mycobacterial growth, reduction of fever, inhibition of cell proliferation, and prevention of seizures .
Pharmacokinetics
It is known that it is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The insolubility might limit its bioavailability, requiring it to be administered in a suitable formulation to ensure effective delivery to its targets.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific pathway it is involved in. For instance, in the antimycobacterial pathway, it can lead to the death of mycobacteria. In the antiproliferative pathway, it can inhibit the growth of cells. In the anticonvulsant pathway, it can prevent seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its insolubility in water suggests that it might be more stable and effective in non-aqueous environments Furthermore, factors such as pH, temperature, and the presence of other substances can also affect its action and stability.
Preparation Methods
Phenyl isatin can be synthesized through several methods. One common synthetic route involves the reaction of isatin with phenylhydrazine under acidic conditions to form phenyl isatin . Another method includes the Sandmeyer reaction, where an amino aromatic molecule reacts with an oxomalonate ester or its hydrate in the presence of an acid to produce a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative, which is then oxidatively decarboxylated to produce phenyl isatin . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Phenyl isatin undergoes various chemical reactions, including:
Oxidation: Phenyl isatin can be oxidized to form phenyl oxindole derivatives.
Reduction: Reduction of phenyl isatin can yield phenyl indole derivatives.
Substitution: Phenyl isatin can undergo substitution reactions, such as nucleophilic substitution, to form various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include phenyl oxindoles, phenyl indoles, and various substituted phenyl isatin derivatives .
Scientific Research Applications
Phenyl isatin and its derivatives have a wide range of scientific research applications:
Biology: Exhibits antimicrobial, antiviral, and anticancer activities. .
Industry: Used in the dye industry and as corrosion inhibitors.
Comparison with Similar Compounds
Phenyl isatin is unique compared to other isatin derivatives due to its phenyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Isatin: The parent compound, which lacks the phenyl group and has different reactivity and biological activity.
N-Substituted Isatins: Compounds where the nitrogen atom in the isatin ring is substituted with various groups, leading to different properties and applications.
Spirooxindoles: Compounds derived from isatin that have a spirocyclic structure, exhibiting unique biological activities.
Phenyl isatin stands out due to its specific interactions with biological targets and its potential for developing new therapeutic agents .
Properties
IUPAC Name |
1-phenylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPWBIMRYXUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222626 | |
Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723-89-7 | |
Record name | 1-Phenylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-2,3-dione, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 723-89-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1-phenylisatin?
A1: this compound acts as a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found in the immune system and play a role in modulating inflammation and neurotransmission. [, ]
Q2: What are the potential therapeutic benefits of this compound in the context of vascular dementia?
A2: Studies suggest that this compound may offer protection against cognitive impairments associated with vascular dementia. In rodent models of chronic cerebral hypoperfusion (CCH), a condition often linked to vascular dementia, this compound administration showed improvements in learning and memory, reduction in brain infarct size, and attenuation of oxidative stress and mitochondrial dysfunction. [, ] These findings suggest that this compound's modulation of CB2 receptors could be a potential therapeutic target for vascular dementia. [, ]
Q3: How does this compound interact with human adult hemoglobin?
A3: Research indicates distinct binding interactions between this compound and human adult hemoglobin (Hb) compared to another isatin, 1-methylisatin. While both exhibit static quenching of Hb fluorescence, this compound displays a mixture of static and dynamic quenching. [] This suggests a more complex binding interaction for this compound, potentially involving hydrophobic association, ionic interactions, and even proton transfer. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H9NO2, and its molecular weight is 219.24 g/mol. []
Q5: Has this compound shown any enzymatic activity?
A5: Interestingly, while not a primary focus of research on this compound, one study observed that the enzyme AKR1C20 exhibited the ability to reduce this compound. [] AKR1C20, a member of the aldo-keto reductase family, demonstrated a high capacity to reduce various alpha-dicarbonyl compounds, including this compound. []
Q6: Are there any insights into the structure-activity relationship of this compound?
A6: While specific structure-activity relationship studies on this compound are limited in the provided research, the interaction with human adult hemoglobin highlights the importance of its structural features. [] The twisted structure of this compound, compared to 1-methylisatin, is thought to be crucial for facilitating ionic interactions with the protein. [] This suggests that modifications to the phenyl group or the isatin ring could significantly impact its binding affinity and biological activity.
Q7: What methods are used to study the interaction between this compound and its targets?
A7: Several spectroscopic techniques have been employed to investigate the interaction between this compound and its targets. These include steady-state and time-resolved fluorescence spectroscopy, circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and anisotropy measurements. [, ] Computational tools like AutoDock have been used to simulate the binding of this compound within protein cavities, providing insights into potential binding sites and interactions. []
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